![molecular formula C22H26N2O4S B11180026 2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11180026.png)
2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfanyl and carbamoyl groups. Common reagents used in these reactions include thionyl chloride, methoxyethanol, and tetrahydrofuran. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce primary or secondary amines.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}acetamide
- 2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}propionamide
Uniqueness
What sets 2-[(2-methoxyethyl)sulfanyl]-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise interactions with molecular targets are required.
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H26N2O4S/c1-27-13-14-29-20-11-5-3-9-18(20)22(26)24-19-10-4-2-8-17(19)21(25)23-15-16-7-6-12-28-16/h2-5,8-11,16H,6-7,12-15H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
ZINVUPPESBJKCX-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11179945.png)
![12-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11179953.png)

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11179966.png)
![3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11179969.png)
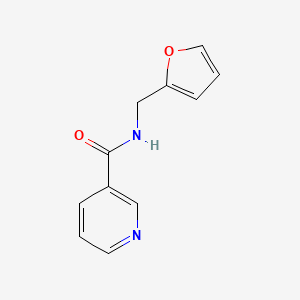
![2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11179979.png)

![6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11179991.png)
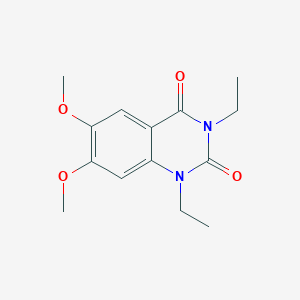
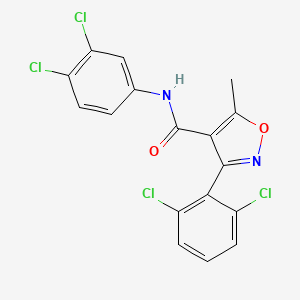
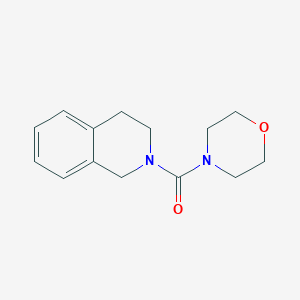
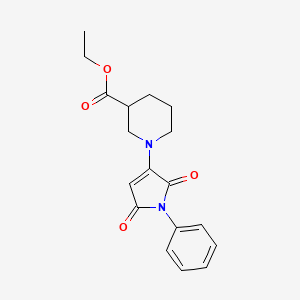
![N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11180018.png)
